Tert-butyl 4-[1-(oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[1-(oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O4/c1-19(2,3)26-18(24)21-11-9-20(10-12-21)16-5-4-8-22(17(16)23)15-6-13-25-14-7-15/h15-16H,4-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBUDLBLERJVKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCCN(C2=O)C3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[1-(oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperazine with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate. This intermediate is then reacted with 1-(oxan-4-yl)-2-oxopiperidine under specific conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the oxane ring, potentially converting it into different functional groups.
Substitution: The piperazine and piperidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-[1-(oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is used in the development of new therapeutic agents targeting various diseases .
Medicine: In medicine, this compound is explored for its potential use in drug formulations. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it valuable in the manufacture of various products .
Mechanism of Action
The mechanism of action of tert-butyl 4-[1-(oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine and piperidine rings allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogues and their distinguishing features:
Physicochemical Properties
- Solubility and Stability : Compounds with bulky hydrophobic groups (e.g., tert-butyl, tetrahydropyran) exhibit reduced aqueous solubility but enhanced metabolic stability. Polar substituents like hydroxyl or carbonyl groups (e.g., ) improve solubility.
- Crystallinity : Derivatives with rigid planar groups (e.g., coumarin in ) often crystallize readily, facilitating X-ray diffraction studies. Software tools like Mercury CSD () are critical for analyzing packing patterns and hydrogen-bonding networks.
Key Research Findings
Structure-Activity Relationships (SAR): The position and nature of substituents on the piperazine ring significantly influence biological activity. For example, halogenated heterocycles (e.g., ) enhance kinase inhibition, while carbonyl-containing linkers (e.g., ) improve conformational flexibility for target binding.
Synthetic Challenges :
- Steric hindrance from the tert-butyl group complicates late-stage functionalization. Strategies such as temporary protecting groups (e.g., trifluoroacetyl in ) are employed to mitigate this issue.
Biological Activity
Tert-butyl 4-[1-(oxan-4-yl)-2-oxopiperidin-3-yl]piperazine-1-carboxylate (CAS Number: 1803560-82-8) is a synthetic compound that has garnered interest for its potential biological activities. This article explores its chemical properties, biological activities, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H33N3O4 |
| Molecular Weight | 367.5 g/mol |
| CAS Number | 1803560-82-8 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar piperazine derivatives, suggesting that this compound may exhibit significant antibacterial activity. Notably, piperazine derivatives have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains, at low concentrations comparable to established antibiotics like vancomycin and linezolid .
The mechanism of action for compounds in this class typically involves the disruption of bacterial cell membrane integrity. For instance, studies indicate that certain piperazine derivatives induce depolarization of the bacterial cytoplasmic membrane, leading to a loss of membrane potential and ultimately bacterial cell death . This suggests that this compound could potentially operate through a similar mechanism.
Study on Antibacterial Efficacy
A study investigating the antibacterial efficacy of related compounds found that derivatives with structural similarities to tert-butyl 4-[1-(oxan-4-yl)-2-oxopiperidin-3-yl]piperazine demonstrated potent activity against biofilm-forming strains of Staphylococcus epidermidis. The compounds were effective at concentrations as low as 0.78 μg/mL, highlighting their potential as novel antibacterial agents .
Cytotoxicity Assessment
In vitro cytotoxicity assessments have shown that these compounds possess selectivity over mammalian cells, indicating a favorable therapeutic index. For example, one study reported minimal cytotoxic effects on human lung fibroblast cell lines while maintaining strong bactericidal properties against resistant bacterial strains .
Q & A
Q. Optimization Considerations :
- Temperature : Exothermic reactions (e.g., acylations) require controlled cooling to avoid side products.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while dichloromethane minimizes unwanted solvolysis .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in aryl substitutions .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Q. Key Analytical Methods :
- HPLC : Use a C18 column with a gradient mobile phase (e.g., acetonitrile/water + 0.1% TFA) to assess purity (>95% recommended) .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., tert-butyl singlet at ~1.4 ppm, piperazine ring protons between 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and detects trace impurities .
Advanced: How can conflicting crystallographic and spectroscopic data for this compound be resolved?
Case Study : Discrepancies between X-ray diffraction (XRD) and NMR data may arise from:
Q. Resolution Workflow :
Perform variable-temperature NMR to identify rotamers.
Validate with computational modeling (e.g., DFT for energy-minimized conformers).
Cross-reference with single-crystal XRD data using SHELX software for precise bond-length/angle analysis .
Advanced: What strategies are effective in improving the yield of the final coupling step in the synthesis?
Challenges : Low yields in coupling reactions (e.g., amide bond formation) often stem from steric hindrance or poor nucleophile activation.
Q. Solutions :
- Activating Agents : Use HOAt/EDCI for efficient amidation, reducing racemization .
- Microwave-Assisted Synthesis : Accelerate reaction kinetics (e.g., 100°C for 30 min vs. 24 hrs conventional heating) .
- Protection Schemes : Temporarily mask reactive groups (e.g., Boc on piperazine) to direct coupling to the desired position .
Basic: What are the primary applications of this compound in medicinal chemistry research?
- Receptor Binding Studies : The piperazine core and oxan-4-yl group mimic natural ligands for GPCRs (e.g., dopamine, serotonin receptors) .
- Prodrug Development : The tert-butyl ester enhances lipophilicity, improving blood-brain barrier penetration .
- Enzyme Inhibition : The 2-oxopiperidin-3-yl moiety may act as a transition-state analog for protease inhibitors .
Advanced: How can researchers address low reproducibility in biological assays involving this compound?
Q. Common Pitfalls :
- Batch Variability : Trace solvent residues (e.g., DMF) in the final product can interfere with assays.
- Aggregation : Hydrophobic tert-butyl groups may cause colloidal aggregation, leading to false positives.
Q. Mitigation Strategies :
- Purification : Use preparative HPLC with mass-directed fractionation to ensure batch consistency .
- Dynamic Light Scattering (DLS) : Confirm monomeric dispersion in assay buffers.
- Control Experiments : Include detergent (e.g., 0.01% Tween-20) to disrupt non-specific aggregates .
Basic: What safety protocols are essential when handling this compound?
- Toxicity : Acute oral toxicity (Category 4; H302) necessitates PPE (gloves, goggles) and fume hood use .
- Storage : Store under inert gas (argon) at –20°C to prevent hydrolysis of the Boc group .
- Waste Disposal : Neutralize with aqueous NaOH before incineration to avoid releasing toxic amines .
Advanced: How can computational methods aid in predicting the metabolic stability of this compound?
Q. In Silico Tools :
- CYP450 Metabolism Prediction : Software like Schrödinger’s ADMET Predictor identifies vulnerable sites (e.g., oxidation of piperazine N-atoms) .
- MD Simulations : Assess binding to plasma proteins (e.g., albumin) to predict half-life .
- Metabolite Identification : Combine docking studies with LC-MS/MS fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
